molecular formula C7H6ClF3N2 B1409163 2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine CAS No. 1227602-24-5

2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine

Cat. No.: B1409163
CAS No.: 1227602-24-5
M. Wt: 210.58 g/mol
InChI Key: UPOFKRHWGPODCZ-UHFFFAOYSA-N
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Description

2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of an amino group at the 2-position, a chloromethyl group at the 4-position, and a trifluoromethyl group at the 5-position on the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ammonia to introduce the amino group at the 2-position . Another approach involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with chloromethylating agents to introduce the chloromethyl group at the 4-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-based catalysts, such as iron fluoride, in vapor-phase reactions at high temperatures (>300°C) has been reported to be effective for the synthesis of related trifluoromethylpyridines .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be employed.

    Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative, while oxidation can lead to the formation of a pyridine N-oxide.

Scientific Research Applications

2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The amino group can form hydrogen bonds with biological targets, while the chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(trifluoromethyl)pyridine: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    2-Chloro-5-(trifluoromethyl)pyridine: Lacks the amino group, reducing its ability to form hydrogen bonds with biological targets.

    4-Chloromethyl-5-(trifluoromethyl)pyridine: Lacks the amino group, limiting its applications in bioactive compound synthesis.

Uniqueness

2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine is unique due to the presence of all three functional groups (amino, chloromethyl, and trifluoromethyl) on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

4-(chloromethyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-2-4-1-6(12)13-3-5(4)7(9,10)11/h1,3H,2H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOFKRHWGPODCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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